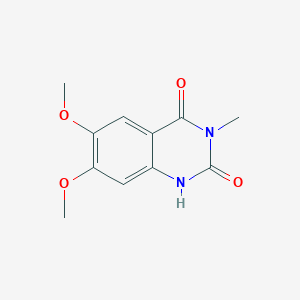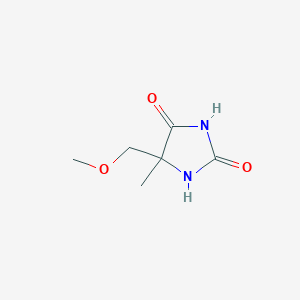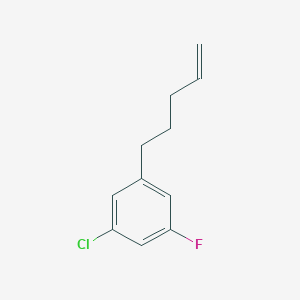
5-(3-Chloro-5-fluorophenyl)-1-pentene
Descripción general
Descripción
“5-(3-Chloro-5-fluorophenyl)-1-pentene” is a compound that contains a phenyl ring, which is a ring of 6 carbon atoms, with a chlorine atom and a fluorine atom attached to it . The “5-” in the name indicates that the phenyl group is attached to the fifth carbon of a pentene, which is a five-carbon chain with a double bond .
Molecular Structure Analysis
The molecular structure of “5-(3-Chloro-5-fluorophenyl)-1-pentene” would consist of a pentene chain with a phenyl ring attached to the fifth carbon. The phenyl ring would have a chlorine atom and a fluorine atom attached to it .
Aplicaciones Científicas De Investigación
Catalytic Dehydrohalogenation and Polymerization
Catalytic Dehydrohalogenation of Alkyl Halides
The study by Kamiguchi et al. (2003) explores the dehydrohalogenation of fluoro-, chloro-, bromo-, and iodopentanes to yield pentene using Nb, Mo, Ta, W, and Re halide clusters. This research is significant for understanding the conversion processes of complex halogenated compounds, including those related to 5-(3-Chloro-5-fluorophenyl)-1-pentene (Kamiguchi, Watanabe, Kondo, Kodomari, & Chihara, 2003).
Monomer-Isomerization Polymerization
Endo, Tsujikawa, and Otsu (1986) investigated the polymerization of 5-phenyl-2-pentene using Ziegler–Natta catalysts. This process involves the conversion of monomers like 5-(3-Chloro-5-fluorophenyl)-1-pentene into polymers, showcasing applications in materials science (Endo, Tsujikawa, & Otsu, 1986).
Electrochemical Reduction and Homolytic Addition
Electrochemical Reduction
Pritts and Peters (1994) conducted studies on the electrochemical reduction of dihalopentanes, including compounds similar to 5-(3-Chloro-5-fluorophenyl)-1-pentene. This research is crucial for understanding the electrochemical behaviors of such compounds (Pritts & Peters, 1994).
Homolytic Addition to Trivinylmethane
Vasil’eva, Fedin, and Freĭdlina (1970) studied the homolytic addition of thiophenol to compounds including 5-chloro-3-vinyl-1-pentene, which is structurally similar to 5-(3-Chloro-5-fluorophenyl)-1-pentene. This provides insight into the reactions under free-radical conditions (Vasil’eva, Fedin, & Freĭdlina, 1970).
Photophysics and Polymerization Behavior
Photophysics of 5-Phenyl-1-pentene
Pillsbury and Zwier (2009) analyzed the photophysics of 5-phenyl-1-pentene, a compound structurally analogous to 5-(3-Chloro-5-fluorophenyl)-1-pentene. Their research offers valuable insights into the photochemical properties of such compounds (Pillsbury & Zwier, 2009).
Catalyst Behavior in Polymerization
The study by Descour et al. (2011) on the polymerization behavior of 1-pentene and 4-methyl-1-pentene using zirconocenes provides insights relevant to the polymerization of related compounds like 5-(3-Chloro-5-fluorophenyl)-1-pentene (Descour, Duchateau, Mosia, Gruter, Severn, & Rastogi, 2011).
Propiedades
IUPAC Name |
1-chloro-3-fluoro-5-pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h2,6-8H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPDFJHMEIMFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



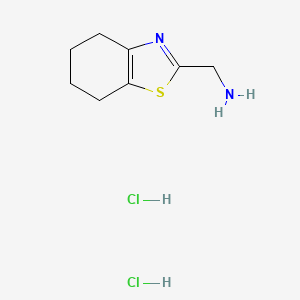
![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
![1,7-Diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1421433.png)
![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)
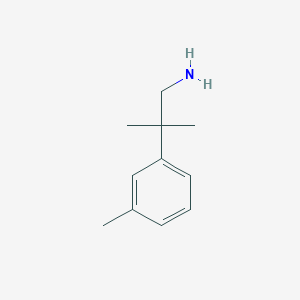
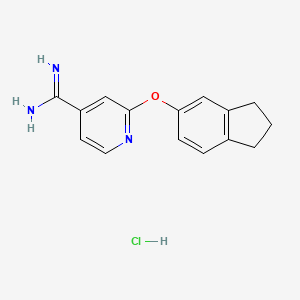
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)
![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1421444.png)
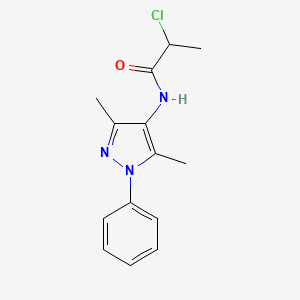
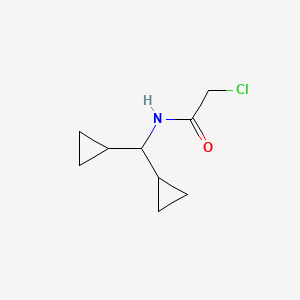
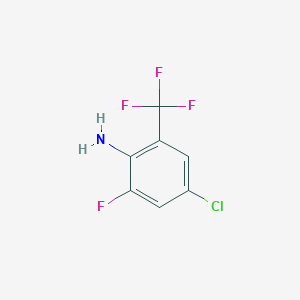
![[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1421451.png)
